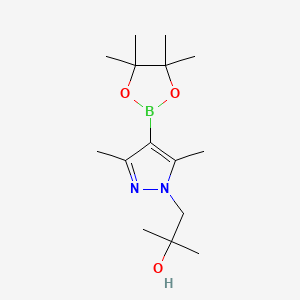

1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol

Description

This compound is a boron-containing pyrazole derivative characterized by:

- A 3,5-dimethylpyrazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position.

- A 2-methylpropan-2-ol group at the 1-position, enhancing solubility and stability .

Its molecular formula is C₁₆H₂₈BN₂O₃, with applications in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and materials .

Properties

IUPAC Name |

1-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BN2O3/c1-10-12(11(2)18(17-10)9-13(3,4)19)16-20-14(5,6)15(7,8)21-16/h19H,9H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWENRWPNBIRPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101122969 | |

| Record name | α,α,3,5-Tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082503-78-3 | |

| Record name | α,α,3,5-Tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082503-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α,3,5-Tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 1-(3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-2-methylpropan-2-ol (CAS No. 1082503-78-3) is a boron-containing pyrazole derivative known for its potential biological activities. This article reviews the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 294.20 g/mol. It features a complex structure that includes a pyrazole ring and a dioxaborolane moiety which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The pyrazole moiety is known to exhibit inhibitory effects on several enzymes and receptors involved in cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinases

Research has indicated that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs), such as fibroblast growth factor receptors (FGFRs) and c-Met. These receptors are implicated in various cancers and other diseases. For instance, studies have shown that certain pyrazole derivatives can achieve over 50% inhibition of FGFR1 at concentrations around 10 µM .

Biological Activity Data

| Biological Activity | Concentration (µM) | Inhibition (%) | Reference |

|---|---|---|---|

| FGFR1 Inhibition | 10 | >50 | |

| c-Met Inhibition | 10 | >50 | |

| General Cytotoxicity | Varies | Varies |

Case Studies

Several studies have investigated the biological activity of similar compounds derived from pyrazole scaffolds:

- FGFR Inhibition Study : A study demonstrated that pyrazole derivatives could selectively inhibit FGFR1 by binding to key residues within the ATP binding site. The structural modifications enhanced binding affinity and selectivity .

- c-Met Inhibition : Another study explored the effects of substituted pyrazoles on c-Met signaling pathways in cancer cell lines. The results indicated significant reductions in cell proliferation at micromolar concentrations .

Pharmacological Effects

The compound has shown promise in various pharmacological applications:

- Anticancer Activity : Due to its ability to inhibit key signaling pathways in cancer cells, it is being explored as a potential therapeutic agent in oncology.

- Neuroprotective Effects : Some analogs have displayed neuroprotective properties in preclinical models, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares key structural features and properties:

Key Observations :

- Phenyl-dioxaborolane derivatives (e.g., Compound 106 in ) exhibit higher lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs.

Reactivity in Cross-Coupling

Insights :

The 2-methylpropan-2-ol group stabilizes transition states in cross-coupling, outperforming phenyl or smaller alcohol substituents .

Solubility and LogP

Thermal Stability

Pharmaceutical Relevance

Q & A

Q. Basic

- ¹H/¹³C NMR : Assign peaks for pyrazole protons (δ 6.5–7.5 ppm), dioxaborolane methyl groups (δ 1.0–1.3 ppm), and tertiary alcohol protons (δ 1.4–1.6 ppm) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron-containing species .

- X-ray Crystallography : Resolve steric effects of the bulky dioxaborolane group and confirm spatial arrangement of substituents .

How can researchers optimize Suzuki-Miyaura reactions using this compound as a boronic ester precursor?

Q. Advanced

- Catalyst Selection : Use PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos to enhance reactivity with sterically hindered aryl halides .

- Solvent Systems : Employ THF/water mixtures or DMF for solubility. Add bases like K₂CO₃ to stabilize transient intermediates .

- Temperature Control : Optimize between 80–100°C to balance reaction rate and byproduct formation. Use microwave-assisted synthesis for rapid screening .

Troubleshooting : If coupling efficiency is low, pre-activate the boronic ester with pinacol or replace aryl chlorides with bromides for faster oxidative addition .

How to resolve discrepancies in NMR data during structural analysis?

Q. Advanced

- Dynamic Effects : Rotameric equilibria in the dioxaborolane or pyrazole groups can split peaks. Use variable-temperature NMR to "freeze" conformers .

- 2D Techniques : Employ HSQC and HMBC to correlate ambiguous protons with adjacent carbons and confirm connectivity .

- Comparative Analysis : Cross-check with computational predictions (DFT) or crystallographic data to validate assignments .

What handling protocols mitigate this compound’s moisture sensitivity?

Q. Basic

- Storage : Keep under argon or nitrogen in sealed, desiccated containers at –20°C. Use molecular sieves in solvent stock solutions .

- Reaction Conditions : Conduct reactions in anhydrous solvents (e.g., dried THF) and employ Schlenk-line techniques for air-sensitive steps .

How to design biological studies targeting enzyme inhibition or protein interactions?

Q. Advanced

- Molecular Docking : Use software like AutoDock to predict binding modes with active sites (e.g., proteases or kinases). Focus on the boronic ester’s electrophilic interaction with serine residues .

- Enzyme Assays : Test inhibitory activity via fluorescence-based kinetics (e.g., fluorogenic substrates) or ITC for binding thermodynamics .

- Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant enzyme inhibition profiles .

What computational approaches validate electronic and steric properties?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and assess reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous or lipid bilayer environments .

- NBO Analysis : Quantify hyperconjugative interactions between the dioxaborolane and pyrazole rings to explain stabilization effects .

How to address synthetic challenges in scaling up for in vivo studies?

Q. Advanced

- Continuous Flow Reactors : Improve yield consistency and reduce purification steps for multi-gram synthesis .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.